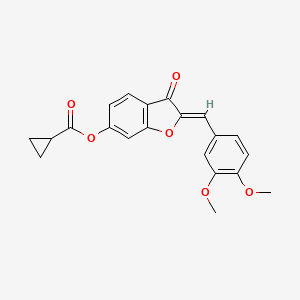

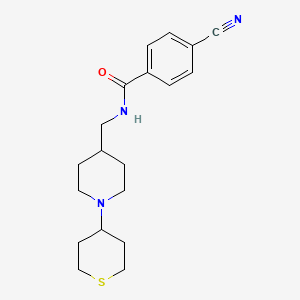

![molecular formula C21H19N3O2S B2941577 N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021260-42-3](/img/structure/B2941577.png)

N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives have been highlighted as potential antiproliferative agents . They act through kinase inhibition, tubulin inhibition, and other molecular mechanisms of action .

Synthesis Analysis

In the search for new anti-mycobacterial agents, imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have been designed, in silico ADMET predicted and synthesized . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC and MS spectral analysis .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the imidazo[2,1-b]thiazole scaffold . This scaffold is a well-known fused five-membered heterocycle and is one of the most promising and versatile moieties in the area of medicinal chemistry .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives have been synthesized through various chemical reactions . For instance, a greener and direct approach to the efficient synthesis of fused heterocyclic ring system benzo [4,5]imidazo [2,1- b ]thiazoles via C–N and C–S bond formation in catalyst-free conditions has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure and the properties of its parent compounds .

Aplicaciones Científicas De Investigación

Modulation of CD2-Receptor

A study by Harraga et al. (1994) explored the in vitro immunological effect of imidazo[2,1-b]thiazoles on the modulation of the expression of human T trypsinized lymphocytes by the CD2 receptor. This study suggests a regeneration effect on the expression of CD2 receptors, indicating potential applications in immunology (Harraga et al., 1994).

Anti-Inflammatory Effects

Andreani et al. (2000) reported the synthesis of 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles and tested their effects on in vitro neutrophil activation. Several derivatives showed significant inhibitory effects, suggesting potential anti-inflammatory applications (Andreani et al., 2000).

Anticancer Activity

The study by Terzioğlu and Gürsoy (2003) synthesized novel imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their cytotoxicity against cancer cell lines. Some compounds showed significant cytotoxicity, indicating their potential as anticancer agents (Terzioğlu & Gürsoy, 2003).

Sensor for Metal Ions

Xu et al. (2020) designed a sensor based on imidazo[2,1-b]thiazole to detect In3+ and Zn2+ in solutions. This application demonstrates the utility of such compounds in chemical sensing and detection (Xu et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor of coenzyme A, which is essential for various metabolic processes in the cell.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby affecting the synthesis of pantothenate and, consequently, coenzyme A.

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the pantothenate and coenzyme A biosynthesis pathway . This disruption leads to a decrease in the levels of coenzyme A, a crucial cofactor in numerous enzymatic reactions, including the Krebs cycle and fatty acid metabolism. The downstream effects include a disruption in energy production and other metabolic processes that rely on these pathways.

Result of Action

The compound has shown promising activity against Mycobacterium tuberculosis, with IC50 values in the low micromolar range . It selectively inhibits Mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria, suggesting a specific action against this pathogen .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-3-14-6-4-5-7-17(14)22-20(25)19-13-27-21-23-18(12-24(19)21)15-8-10-16(26-2)11-9-15/h4-13H,3H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSXSBXJGYODPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

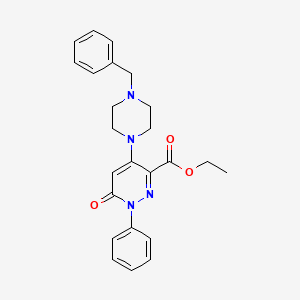

![N-ethyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2941495.png)

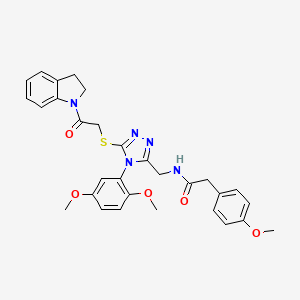

![N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2941496.png)

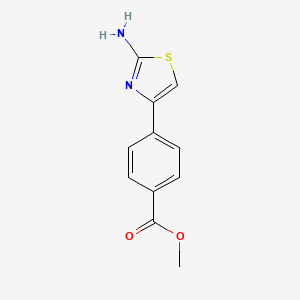

![N,N-bis(4-methoxyphenyl)-4-[(E)-2-[2,4,5-tris[(E)-2-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]aniline](/img/structure/B2941500.png)

![2-Chloro-1-[3-(oxolan-3-yl)azepan-1-yl]ethanone](/img/structure/B2941502.png)

![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2941504.png)

![2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride](/img/structure/B2941509.png)

![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2941510.png)

![methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate](/img/structure/B2941512.png)